molecular formula C22H19BrClF3N6O2 B12377090 PAT1inh-B01 (hydrochloride)

PAT1inh-B01 (hydrochloride)

货号: B12377090
分子量: 571.8 g/mol
InChI 键: DWUYOIJNBIEAPI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

The synthesis of PAT1inh-B01 (hydrochloride) involves a series of chemical reactions starting from pyrazolo-pyrido-pyrimidinoneThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

化学反应分析

PAT1inh-B01 (hydrochloride) undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

科学研究应用

PAT1inh-B01 (hydrochloride) has a wide range of scientific research applications:

    Chemistry: It is used to study the mechanisms of anion exchange and the role of SLC26A6 in various chemical processes.

    Biology: It helps in understanding the physiological functions of the SLC26A6 protein and its role in fluid absorption in the small intestine.

    Medicine: It is being researched for its potential therapeutic applications in treating small intestinal hyposecretory disorders, such as cystic fibrosis-related meconium ileus and distal intestinal obstruction syndrome.

    Industry: It can be used in the development of new drugs targeting the SLC26A6 protein .

作用机制

PAT1inh-B01 (hydrochloride) exerts its effects by selectively inhibiting the SLC26A6 protein, which is responsible for chloride/bicarbonate exchange in the small intestine. By blocking this exchange, the compound prevents fluid absorption, leading to increased fluid secretion. This mechanism involves the binding of PAT1inh-B01 (hydrochloride) to the active site of the SLC26A6 protein, thereby inhibiting its function .

相似化合物的比较

PAT1inh-B01 (hydrochloride) is unique in its high selectivity and potency for the SLC26A6 protein. Similar compounds include:

属性

分子式

C22H19BrClF3N6O2

分子量

571.8 g/mol

IUPAC 名称

11-[2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetyl]-5-phenyl-2,6,7,11-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2,4-trien-8-one;hydrochloride

InChI

InChI=1S/C22H18BrF3N6O2.ClH/c1-12-19(23)20(22(24,25)26)29-31(12)11-18(33)30-8-7-15-14(10-30)21(34)32-17(27-15)9-16(28-32)13-5-3-2-4-6-13;/h2-6,9,28H,7-8,10-11H2,1H3;1H

InChI 键

DWUYOIJNBIEAPI-UHFFFAOYSA-N

规范 SMILES

CC1=C(C(=NN1CC(=O)N2CCC3=C(C2)C(=O)N4C(=N3)C=C(N4)C5=CC=CC=C5)C(F)(F)F)Br.Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。